3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid
Overview
Description
3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound features a trifluoromethyl group (-CF₃) and a fluorine atom attached to a benzene ring, which is also substituted with a methyl group (-CH₃) and a carboxylic acid group (-COOH). The presence of these electronegative fluorine atoms significantly influences the chemical properties of the compound, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution Reactions: The compound can be synthesized through halogenation of the corresponding methylbenzoic acid followed by trifluoromethylation
Direct Fluorination: Direct fluorination of the precursor molecule using fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃) can also be employed.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and trifluoromethylation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction reactions.
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are typical reagents for electrophilic substitution.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Nitrobenzoic acids, sulfonic acids, and other substituted benzene derivatives.
Scientific Research Applications
3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its fluorinated structure enhances the stability and bioactivity of the resulting compounds, making it valuable in drug design and development.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways that involve the carboxylic acid group and the fluorinated aromatic ring. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards biological targets, enhancing its pharmacological properties.
Comparison with Similar Compounds
2-Fluoro-3-methyl-4-(trifluoromethyl)benzoic acid
3-Fluoro-2-methylbenzoic acid
4-(Trifluoromethyl)benzoic acid
Uniqueness: 3-Fluoro-2-methyl-4-(trifluoromethyl)benzoic acid stands out due to its specific arrangement of fluorine and methyl groups, which provides distinct chemical and biological properties compared to its analogs. This unique structure allows for targeted applications in various fields, including medicinal chemistry and material science.
Properties
IUPAC Name |
3-fluoro-2-methyl-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-4-5(8(14)15)2-3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECYHAUUPAXQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070761-76-0 | |
Record name | 3-fluoro-2-methyl-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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